molecular formula C31H42N4O7 B13678664 benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate

benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate

Cat. No.: B13678664
M. Wt: 582.7 g/mol
InChI Key: OWDNFDHXFLQGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a protected peptide derivative featuring a tert-butoxycarbonyl (Boc) group and a benzyl ester, designed for applications in solid-phase peptide synthesis (SPPS) or as an intermediate in pharmaceutical development. Its molecular formula is C₃₁H₄₂N₄O₇ (MW: 582.69), with CAS number 2227198-99-2 . The structure includes stereochemically defined residues:

  • An (R)-configured 3-phenylpropanoyl moiety.
  • An (S)-configured 4-methylpentanoyl (leucine-like) chain.
  • A Boc-protected acetyl amino group.

The benzyl ester enhances solubility in organic solvents, while the Boc group allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). This compound is typically used in iterative peptide elongation processes .

Properties

Molecular Formula

C31H42N4O7

Molecular Weight

582.7 g/mol

IUPAC Name

benzyl 2-[[4-methyl-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate

InChI

InChI=1S/C31H42N4O7/c1-21(2)16-24(28(38)32-19-27(37)41-20-23-14-10-7-11-15-23)35-29(39)25(17-22-12-8-6-9-13-22)34-26(36)18-33-30(40)42-31(3,4)5/h6-15,21,24-25H,16-20H2,1-5H3,(H,32,38)(H,33,40)(H,34,36)(H,35,39)

InChI Key

OWDNFDHXFLQGQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate typically follows classical peptide synthesis protocols. The key steps include:

  • Use of Protecting Groups: The tert-butoxycarbonyl (Boc) group is employed to protect amino groups during the synthesis to prevent undesired side reactions.
  • Sequential Coupling: Amino acid derivatives are coupled stepwise, often using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form amide bonds.
  • Deprotection and Purification: After coupling, protecting groups are removed under controlled acidic conditions, and the product is purified, typically by chromatographic techniques.

This approach ensures the selective formation of peptide bonds while maintaining the integrity of sensitive functional groups.

Specific Synthetic Routes and Reagents

According to detailed synthetic methodologies reported in related peptide chemistry research:

  • Coupling Reactions: The condensation of N-protected amino acids with peptide intermediates is performed in solvents like methylene chloride, using carbodiimide reagents to activate carboxyl groups for amide bond formation.
  • Protecting Group Removal: When Boc groups are used, acid hydrolysis (often trifluoroacetic acid or similar acids) removes the Boc group and any tert-butyl esters simultaneously, yielding free amines ready for further coupling or final product formation.
  • Hydrogenolysis: In cases where benzyloxycarbonyl (Z) protecting groups are involved, catalytic hydrogenation (e.g., with 10% palladium on carbon) is used to remove these groups cleanly.

These steps are often combined in multi-step sequences to build the peptide chain with high stereochemical fidelity.

Example Synthetic Scheme

Step Reaction Type Reagents/Conditions Purpose
1 Coupling of Boc-protected amino acid 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, methylene chloride Formation of peptide bond
2 Boc deprotection Acid hydrolysis (e.g., trifluoroacetic acid) Removal of Boc protecting group
3 Coupling with next amino acid Same as step 1 Extension of peptide chain
4 Final deprotection and purification Acid hydrolysis and chromatographic purification Obtain pure target compound

This scheme is adapted from general peptide synthesis protocols and specific modifications reported for related compounds.

Data Table: Key Information on the Compound

Parameter Details
Product Name This compound
Molecular Formula C31H42N4O7
Molecular Weight 582.7 g/mol
IUPAC Name Benzyl 2-[[4-methyl-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate
Protecting Group tert-Butoxycarbonyl (Boc)
Synthetic Approach Peptide synthesis via sequential coupling and protecting group strategies
Purity Typically ≥97% (for research use)
Application Research in peptide chemistry and medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.

    Reduction: Reduction reactions can target the ester or amide groups, converting them to alcohols or amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH₃).

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.

    Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter protein-protein interactions by binding to specific domains.

Comparison with Similar Compounds

Comparison with Similar Compounds

(S)-Benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate

  • CAS : 875309-83-4
  • Formula : C₃₄H₄₀F₃N₃O₆ (MW: 703.71)
  • Key Differences: Replaces the Boc group with a trifluoroacetate counterion. Contains an additional phenyl group in the propanoate moiety. Lacks the acetyl spacer between Boc and the amino acid backbone.
  • Functional Impact :
    • The trifluoroacetate improves solubility in polar solvents but complicates purification due to hygroscopicity.
    • Enhanced steric bulk from the phenyl group may reduce enzymatic degradation but limit membrane permeability .

(S)-Benzyl 2-((S)-2-(Benzyloxycarbonylamino)-4-methylpentanamido)propanoate

  • CAS: Not explicitly listed (see ).
  • Formula : Estimated as C₂₆H₃₄N₂O₅ (MW: ~466.57).
  • Key Differences: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc. Shorter backbone (propanoate vs. acetamide).
  • Functional Impact: Cbz requires hydrogenolysis (H₂/Pd) for deprotection, limiting compatibility with sulfur-containing residues. Reduced molecular weight may enhance bioavailability but decrease thermal stability .

Benzyl 2-[[(2S)-2-[[2-(tert-Butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate (CAS 118700-52-0)

  • Formula : C₃₁H₄₂N₄O₇ (MW: 582.69).
  • Key Differences: Stereochemical variation: Lacks the (R)-configuration in the propanoyl group. Identical molecular formula to the target compound but distinct spatial arrangement.
  • Functional Impact: Altered stereochemistry may reduce binding affinity in chiral environments (e.g., enzyme active sites).

Benzyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-carbamoylpropanoate

  • CAS : 130539-03-6
  • Formula : C₁₆H₂₂N₂O₅ (MW: 322.36).
  • Key Differences: Simplified structure with a carbamoyl group replacing the peptide chain. Shorter backbone (propanoate vs. pentanoyl-acetamide).
  • Limited utility in peptide synthesis due to truncated chain length .

Structural and Functional Comparison Table

Compound Name CAS Molecular Formula MW Key Features
Target Compound 2227198-99-2 C₃₁H₄₂N₄O₇ 582.69 Boc-protected, (R)-3-phenylpropanoyl, benzyl ester
(S)-Benzyl 2-...-trifluoroacetate 875309-83-4 C₃₄H₄₀F₃N₃O₆ 703.71 Trifluoroacetate counterion, additional phenyl group
(S)-Benzyl 2-(Cbz-amino)-4-methylpentanamidopropanoate N/A ~C₂₆H₃₄N₂O₅ ~466.57 Cbz protection, shorter chain
Benzyl 2-[[(2S)-2-[[2-Boc-amino]acetyl]amino]-4-methyl-pentanoyl]amino]acetate 118700-52-0 C₃₁H₄₂N₄O₇ 582.69 Stereochemical variation vs. target compound
Benzyl (2R)-2-Boc-amino-3-carbamoylpropanoate 130539-03-6 C₁₆H₂₂N₂O₅ 322.36 Carbamoyl group, simplified backbone

Biological Activity

Benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate (CAS Number: 2227198-99-2) is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C31H42N4O7
  • Molecular Weight : 582.69 g/mol
  • Purity : ≥ 97%

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various physiological processes.

  • Anticonvulsant Activity : Research indicates that similar compounds in the N-benzyl 2-amino acetamide class exhibit anticonvulsant properties. For instance, studies have shown that certain derivatives demonstrate effective protection against seizures in animal models, with an effective dose (ED50) lower than that of traditional anticonvulsants like phenobarbital .
  • Analgesic Properties : Compounds with similar structures have been evaluated for their analgesic effects, showing promise in neuropathic pain models. The structure-activity relationship suggests that modifications at specific sites can enhance analgesic efficacy .

Anticonvulsant Studies

A study published in 2010 explored the anticonvulsant activities of N-benzyl derivatives, revealing that certain substitutions significantly increased their efficacy. The ED50 values for these compounds ranged from 13 to 21 mg/kg, outperforming established medications such as phenobarbital (ED50 = 22 mg/kg) .

Structure-Activity Relationship (SAR)

Research on the SAR of related compounds indicates that electron-withdrawing groups at specific positions improve anticonvulsant activity, while electron-donating groups tend to diminish it. This insight can guide the design of more effective derivatives of benzyl 2-[[(2S)-2-[[(2R)-...] .

Data Table of Biological Activities

Activity Type Compound ED50 (mg/kg) Reference
AnticonvulsantN-benzyl 2-amino acetamides13 - 21
AnticonvulsantPhenobarbital22
AnalgesicVarious PAAD derivativesVaries

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate, and how can reaction yields be improved?

  • Methodological Answer : Enzymatic synthesis using immobilized lipases (e.g., PS Amano SD) with vinyl acetate as an acyl donor is a validated approach. This method achieves moderate yields (~32–36%) and enantiomeric excess via kinetic resolution. Key steps include controlled dehydration (using molecular sieves), sequential coupling of tert-butoxycarbonyl (Boc)-protected intermediates, and purification via silica gel chromatography. Yield optimization requires temperature control (25–30°C) and substrate-to-enzyme ratios (10:1 w/w) .
  • Purity Confirmation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and 1^1H/13^{13}C NMR analysis (e.g., δ 7.2–7.4 ppm for phenyl protons) are critical for verifying stereochemical integrity and purity .

Q. How can researchers validate the structural integrity of intermediates during synthesis?

  • Methodological Answer : Use tandem analytical techniques:

  • NMR Spectroscopy : Assign peaks for Boc-protected amines (δ 1.4 ppm for tert-butyl groups) and ester carbonyls (δ 170–175 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+^+ for C30_{30}H40_{40}N4_4O7_7 requires m/z 593.2972) .
  • HPLC-MS : Monitor reaction progress with reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies address stereochemical challenges in coupling (2S)- and (2R)-configured intermediates?

  • Methodological Answer :

  • Enzymatic Resolution : Lipases (e.g., Amano SD) selectively acylated (2R)-configured amines, leaving (2S)-isomers unreacted for further coupling .
  • Iodolactamization : For bicyclic intermediates, iodolactamization (e.g., using N-iodosuccinimide) enforces ring closure with >95% enantiomeric excess, confirmed by X-ray crystallography or NOESY NMR .
    • Data Contradiction Analysis : Discrepancies in stereochemical outcomes may arise from solvent polarity (e.g., THF vs. DCM) or competing pathways. Redesign protecting groups (e.g., switch Boc to Fmoc) to reduce steric hindrance .

Q. How can computational tools predict the compound’s biological interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., proteases). Set grid boxes covering active sites (20 Å3^3), and apply Lamarckian genetic algorithms for conformational sampling. Validate with MM/GBSA binding energy calculations .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of docked complexes. Analyze root-mean-square deviation (RMSD) and hydrogen-bond persistence .

Q. What role does the tert-butoxycarbonyl (Boc) group play in synthetic stability and deprotection?

  • Methodological Answer :

  • Stability : The Boc group prevents undesired nucleophilic attacks during coupling steps, particularly in acidic conditions (pH 4–6).
  • Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2 h) for Boc removal. Monitor by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Experimental Design Considerations

Q. How to troubleshoot low yields in the final coupling step?

  • Methodological Answer :

  • Activation Reagents : Replace DCC with EDCI/HOBt to minimize racemization.
  • Solvent Optimization : Use DMF for polar intermediates or switch to THF for sterically hindered reactions.
  • Temperature Control : Maintain 0–5°C during carbodiimide-mediated couplings to suppress side reactions .

Q. What analytical methods resolve contradictions in stereochemical assignments?

  • Methodological Answer :

  • Vibrational Circular Dichroism (VCD) : Distinguishes R/S configurations via Cotton effects in the 1600–800 cm1^{-1} range.
  • X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping diastereotopic protons) by growing single crystals in ethyl acetate/hexane .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.